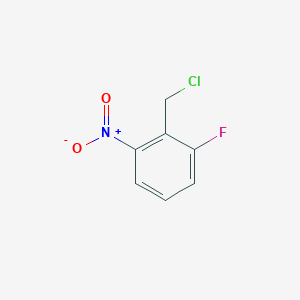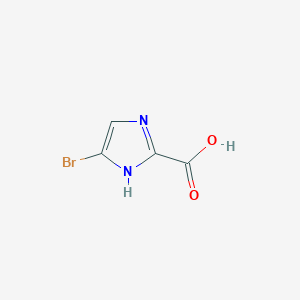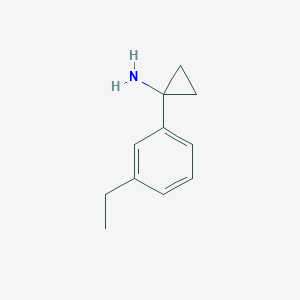![molecular formula C12H9NO2 B1506193 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one CAS No. 5252-47-1](/img/structure/B1506193.png)
2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one
Overview
Description
2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one is a chemical compound . It is a structural motif occurring in a number of natural products with a wide range of important biological activities such as anticancer, antibacterial, antimalarial, anti-inflammatory, and antifungal properties .
Synthesis Analysis
A series of uniquely functionalized this compound derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy . The synthesis of these compounds involves acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2 (1H)-one and propargylic alcohols .Molecular Structure Analysis
The molecular structure of this compound involves a fused pyrrole ring . The structure of this compound is complex and involves several functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. These reactions proceed via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization sequence to form pyrano[3,2-c]quinolones or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence to afford furo[3,2-c]quinolones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully described in the available literature .Scientific Research Applications
Synthesis and Chemical Reactivity
2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one derivatives, a group of polycyclic heterocycles, are synthesized through the aza-Diels-Alder reaction, offering bioactive compounds in high yields. This reaction is a single-step operation, highlighting the compound's reactivity and potential in various chemical applications (Majumdar, Taher & Ponra, 2011).
Biological and Medicinal Research
Quinolin-1-one derivatives like this compound have been actively studied for their biological properties. Research has shown that they can modulate the transcriptional activity of human androgen receptors (hAR), indicating potential in therapeutic and medicinal applications. Some derivatives have demonstrated the ability to activate hAR-mediated gene transcription more potently than dihydrotestosterone, an endogenous androgen sex steroid and hormone (Edwards et al., 1999).
Photovoltaic and Electronic Applications
The compound's derivatives have been explored for their photovoltaic properties, particularly in the context of organic–inorganic photodiode fabrication. Studies show that these derivatives can exhibit rectification behavior and photovoltaic properties, making them relevant in the field of electronics and renewable energy sources (Zeyada, El-Nahass & El-Shabaan, 2016).
Catalysis and Synthesis
The compound and its derivatives have been used as substrates in catalytic reactions for synthesizing other bioactive molecules. For instance, diammonium hydrogen phosphate has been used as a catalyst for the synthesis of tetrahydro-pyrano[3, 2-c]quinolin-5-one derivatives, highlighting the compound's versatility and application in green chemistry (Han, Hu & Zhou, 2017).
Anti-inflammatory and Anticancer Research
Some pyrano[3,2-c]quinoline analogues synthesized from this compound have shown promising results as anti-inflammatory and anticancer agents. These compounds have been evaluated for their ability to inhibit cytokine release and their cytotoxicity against cancer cells, offering insights into the compound's therapeutic potential (Upadhyay et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds have been evaluated for their antileishmanial efficacy , suggesting potential targets within the Leishmania species.
Mode of Action
Based on its structural similarity to other quinoline-based compounds, it may interact with its targets to inhibit their function, leading to its observed biological effects .
Biochemical Pathways
Related compounds have been shown to exhibit a broad spectrum of biological activity, suggesting that multiple pathways may be affected .
Pharmacokinetics
In vitro studies have ascertained the stability of similar compounds in both simulated gastric fluid and simulated intestinal fluid .
Result of Action
Similar compounds have demonstrated potential in vitro antileishmanial activity .
Action Environment
The stability of similar compounds has been confirmed in both simulated gastric fluid and simulated intestinal fluid , suggesting that these compounds may be stable under various physiological conditions.
Properties
IUPAC Name |
2,3-dihydropyrano[3,2-f]quinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-10-5-7-15-11-4-3-9-8(12(10)11)2-1-6-13-9/h1-4,6H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHUCTUXZYNJKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C3=C(C=C2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717228 | |
| Record name | 2,3-Dihydro-1H-pyrano[3,2-f]quinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5252-47-1 | |
| Record name | 2,3-Dihydro-1H-pyrano[3,2-f]quinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B1506118.png)
![Imidazo[1,2-A]pyridin-3-ylboronic acid](/img/structure/B1506121.png)




![9-Chloro-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B1506129.png)




![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1506152.png)


